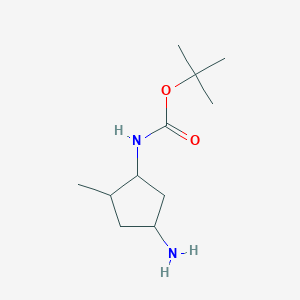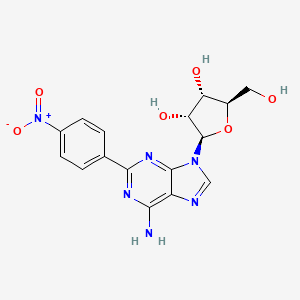
Adenosine, 2-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine, 2-(4-nitrophenyl)- is a compound that combines the nucleoside adenosine with a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 2-(4-nitrophenyl)- typically involves the reaction of adenosine with 4-nitrophenyl derivatives under specific conditions. One common method is the cyanoacetylation of amines, where adenosine reacts with 4-nitrophenyl cyanoacetate in the presence of a catalyst . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of Adenosine, 2-(4-nitrophenyl)- may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine, 2-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitrophenyl group can also be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitrophenyl group can yield 2-(4-aminophenyl)adenosine, while nucleophilic substitution can result in various substituted adenosine derivatives .
Applications De Recherche Scientifique
Adenosine, 2-(4-nitrophenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Adenosine, 2-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at adenosine receptors, influencing various physiological processes . It can also inhibit enzymes like adenosine deaminase, leading to increased levels of adenosine and subsequent effects on cellular metabolism and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A nucleoside involved in energy transfer and signal transduction.
2-(4-nitrophenyl)adenosine: Similar to Adenosine, 2-(4-nitrophenyl)- but with different substitution patterns.
3-(4-nitrophenyl)-5-phenyl isoxazole: Another compound with a nitrophenyl group, used as an inhibitor of adenosine deaminase.
Uniqueness
Adenosine, 2-(4-nitrophenyl)- is unique due to its specific combination of adenosine and a nitrophenyl group, which imparts distinct chemical and biological properties. This makes it valuable for studying the effects of nitrophenyl substitution on adenosine’s activity and for developing new therapeutic agents.
Propriétés
Numéro CAS |
37151-16-9 |
|---|---|
Formule moléculaire |
C16H16N6O6 |
Poids moléculaire |
388.33 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[6-amino-2-(4-nitrophenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H16N6O6/c17-13-10-15(20-14(19-13)7-1-3-8(4-2-7)22(26)27)21(6-18-10)16-12(25)11(24)9(5-23)28-16/h1-4,6,9,11-12,16,23-25H,5H2,(H2,17,19,20)/t9-,11-,12-,16-/m1/s1 |
Clé InChI |
HNRQCEZXCMMODB-UBEDBUPSSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


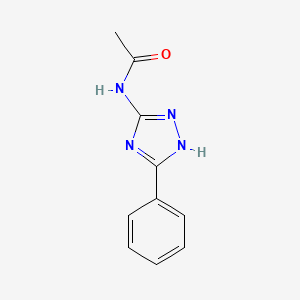
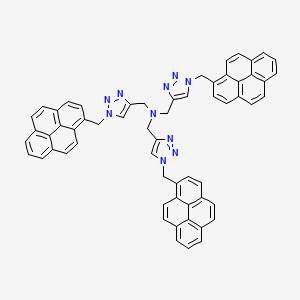
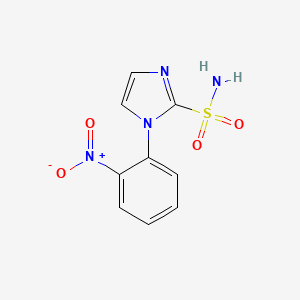


![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
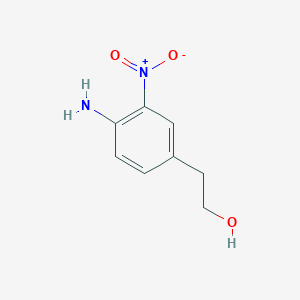
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)

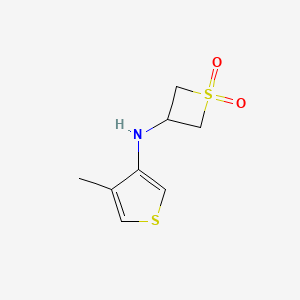
![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)
![S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate](/img/structure/B12936332.png)
